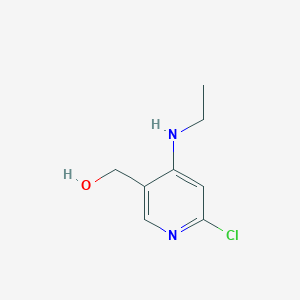

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

CAS No.:

Cat. No.: VC13788820

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2O |

|---|---|

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | [6-chloro-4-(ethylamino)pyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11) |

| Standard InChI Key | MPXJZSOEDMDXJO-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CC(=NC=C1CO)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The molecular formula of (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol is C₈H₁₁ClN₂O, with a molecular weight of 198.64 g/mol. Key structural features include:

-

A pyridine ring substituted at positions 3, 4, and 6.

-

A chloro group (–Cl) at position 6, contributing to electrophilic reactivity.

-

An ethylamino group (–NHCH₂CH₃) at position 4, enhancing hydrogen-bonding potential.

-

A hydroxymethyl group (–CH₂OH) at position 3, enabling oxidation or esterification.

The compound’s planar pyridine ring and polar substituents suggest moderate water solubility, though empirical data are unavailable. Comparative analysis with the methylamino analog (C₇H₉ClN₂O) indicates that the ethyl group increases lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Reaction Pathways

Laboratory-Scale Synthesis

While no direct synthesis routes for (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol are documented, analogous methods for pyridine derivatives provide a foundational framework. A plausible pathway involves:

-

Condensation: Reacting 6-chloro-3-pyridinecarboxaldehyde with ethylamine in tetrahydrofuran (THF) to form an imine intermediate.

-

Reduction: Treating the intermediate with sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) to reduce the aldehyde to a hydroxymethyl group .

Key Reaction Conditions:

-

Temperature: 0–25°C for condensation; reflux for reduction.

-

Solvent: THF or ethanol.

Table 1: Comparison of Methylamino and Ethylamino Derivatives

| Property | Methylamino Derivative | Ethylamino Derivative |

|---|---|---|

| Molecular Formula | C₇H₉ClN₂O | C₈H₁₁ClN₂O |

| Molecular Weight (g/mol) | 178.62 | 198.64 |

| Predicted logP | 1.2 | 1.8 |

| Synthetic Yield (%) | 50–70 | 40–60 (estimated) |

Reactivity and Functional Group Transformations

Oxidation and Reduction

-

Oxidation: The hydroxymethyl group (–CH₂OH) can be oxidized to a carboxylic acid (–COOH) using KMnO₄ or CrO₃, yielding 6-chloro-4-(ethylamino)pyridine-3-carboxylic acid.

-

Reduction: The pyridine ring may undergo partial hydrogenation with H₂/Pd-C to form piperidine derivatives, though this could destabilize the ethylamino group .

Nucleophilic Substitution

The chloro group at position 6 is susceptible to displacement by nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with sodium azide (NaN₃) could yield 6-azido-4-(ethylamino)pyridin-3-yl)methanol, a potential click chemistry intermediate .

| Target Kinase | Associated Disease | Likelihood of Interaction |

|---|---|---|

| EGFR | Non-small cell lung cancer | High |

| c-Src | Osteoporosis | Moderate |

| Aurora B | Mitotic disorders | Low |

Antimicrobial Properties

Pyridine derivatives with chloro and amino substituents often exhibit broad-spectrum antimicrobial activity. The ethylamino group’s lipophilicity may enhance penetration into bacterial cell membranes, though efficacy against Gram-negative organisms remains uncertain .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s multifunctional structure positions it as a versatile intermediate for:

-

Anticancer agents: Modifications to the ethylamino group could optimize kinase inhibition.

-

Antibiotics: Functionalization of the hydroxymethyl group may improve bacterial target specificity.

Agrochemical Development

Chloropyridine derivatives are widely used in herbicides and insecticides. Introducing an ethylamino group could reduce mammalian toxicity while retaining pesticidal activity .

Challenges and Future Directions

Data Gaps and Research Needs

-

Solubility and Stability: Empirical measurements of solubility in aqueous and organic solvents.

-

Toxicology: In vitro and in vivo toxicity profiling.

-

Synthetic Optimization: Development of high-yield, scalable routes.

Recommended Studies

-

Kinase inhibition assays: Screen against panels of recombinant kinases.

-

Structure-activity relationship (SAR) studies: Modify substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume